4-Chloro-2,3-difluoro-5-methoxybenzoic acid
Overview
Description
4-Chloro-2,3-difluoro-5-methoxybenzoic acid is an organic compound with the molecular formula C8H5ClF2O3 It is a derivative of benzoic acid, characterized by the presence of chloro, difluoro, and methoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of electrophilic aromatic substitution reactions, where the benzene ring is functionalized with the desired substituents under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process often includes steps such as halogenation, methylation, and subsequent purification to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2,3-difluoro-5-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and difluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield hydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while oxidation can produce quinones.
Scientific Research Applications
4-Chloro-2,3-difluoro-5-methoxybenzoic acid finds applications in various fields, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2,3-difluoro-5-methoxybenzoic acid involves its interaction with specific molecular targets. The chloro and difluoro substituents can enhance the compound’s reactivity and binding affinity to target molecules. The methoxy group can influence the compound’s solubility and overall pharmacokinetic properties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
- 4-Chloro-2,5-difluorobenzoic acid
- 2-Chloro-4,5-difluorobenzoic acid
- 4-[3-(2-Chloro-4,5-difluoro-benzoyl)ureido]-3-trifluoromethoxybenzoic acid
Comparison: Compared to similar compounds, 4-Chloro-2,3-difluoro-5-methoxybenzoic acid is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the methoxy group, in particular, can enhance its solubility and potential for further functionalization.
Properties
IUPAC Name |
4-chloro-2,3-difluoro-5-methoxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O3/c1-14-4-2-3(8(12)13)6(10)7(11)5(4)9/h2H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDRDLQUCLLHJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)O)F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901250190 | |
Record name | Benzoic acid, 4-chloro-2,3-difluoro-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901250190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1879026-31-9 | |
Record name | Benzoic acid, 4-chloro-2,3-difluoro-5-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1879026-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-chloro-2,3-difluoro-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901250190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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